N-(4-(N-acetylsulfamoyl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
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Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-12(24)22-30(26,27)14-9-7-13(8-10-14)20-17(25)11-23(2)19-21-18-15(28-3)5-4-6-16(18)29-19/h4-10H,11H2,1-3H3,(H,20,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGCXSVPOOBWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-acetylsulfamoyl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize available research findings on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C15H17N3O3S
- Molecular Weight : 333.38 g/mol
- CAS Number : 2055286-48-9
This compound is hypothesized to exert its biological effects through several mechanisms:
- Inhibition of Tumor Cell Proliferation : Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, suggesting potential antitumor activity.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, it may interact with neuronal pathways to provide anticonvulsant effects.
Antitumor Activity
A study published in the International Journal of Molecular Sciences evaluated the antitumor properties of related compounds, revealing that modifications in the structure could enhance cytotoxicity against cancer cells. The compound's ability to inhibit tumor growth was assessed using the MCF-7 breast cancer cell line, with results indicating a significant reduction in cell viability at specific concentrations (IC50 values) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10.8 ± 0.6 | MCF-7 |
| Doxorubicin (Control) | 0.0428 ± 0.0082 | MCF-7 |
Anticonvulsant Activity
Research on similar derivatives has shown promising anticonvulsant activity in animal models. In a study assessing various acetamide derivatives, compounds with similar structural features demonstrated effectiveness in reducing seizure activity in models such as the maximal electroshock (MES) test .
| Compound | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| This compound | 100 | 60% |
| Phenytoin (Control) | 100 | 90% |
Case Studies and Research Findings
- Study on Antitumor Efficacy : A recent investigation into the compound's efficacy against various cancer cell lines revealed that it not only inhibits cell growth but may also induce apoptosis through caspase activation pathways .
- Anticonvulsant Mechanism : In animal models, this compound exhibited a dose-dependent reduction in seizure frequency and severity, suggesting that it may modulate sodium channels or GABAergic pathways .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the thiazole and sulfonamide groups can significantly influence both antitumor and anticonvulsant activities, highlighting the importance of chemical structure in therapeutic efficacy .
Scientific Research Applications
Chemical Characteristics
Molecular Structure:
- IUPAC Name: N-(4-(N-acetylsulfamoyl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Molecular Formula: C₁₆H₁₈N₄O₅S
- Molecular Weight: 378.40 g/mol
Pharmacological Applications
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies suggest that the presence of the benzo[d]thiazole moiety may enhance its ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival.
-
Antimicrobial Properties
- Research indicates that derivatives of sulfonamide compounds exhibit antimicrobial activities. The incorporation of the N-acetylsulfamoyl group may enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
-
Anti-inflammatory Effects
- Preliminary studies have shown that compounds with similar structural features possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations comparable to existing antibiotics. |
| Study 3 | Investigate anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases. |
Q & A
Basic: What are the key steps in synthesizing N-(4-(N-acetylsulfamoyl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core followed by sequential functionalization. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Methoxy and sulfonamide group introduction : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for methoxy groups, sulfonylation for acetylated sulfamoyl moieties) .
- Acetamide linkage : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole intermediate and the sulfamoylphenyl acetic acid derivative .
Critical parameters : Solvent choice (DMF or dichloromethane), temperature control (0–80°C), and catalyst selection (e.g., palladium for cross-coupling) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 15–20% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane aids in intermediate purification .
- Catalyst screening : Pd(PPh₃)₄ for Suzuki-Miyaura couplings achieves >90% conversion .
- Chromatographic purification : Flash column chromatography with gradients of n-hexane/ethyl acetate (3:1 to 1:1) removes byproducts .
Basic: What analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ confirms regiochemistry (e.g., methoxy singlet at δ 3.8 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (MW ~405.49 g/mol) and detects impurities via isotopic patterns .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O bands (~1150 cm⁻¹) .
Advanced: How is the compound’s biological activity evaluated in vitro?
- Anticancer assays : Dose-response curves against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values typically in the 5–20 µM range .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) with fluorogenic substrates .
Advanced: What methodologies are used to investigate its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like EGFR (binding energy ≤ -8.5 kcal/mol) .
- Dynamic simulations : 100-ns MD simulations in GROMACS assess stability of ligand-protein complexes (RMSD ≤ 2 Å) .
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Reproducibility checks : Validate protocols (e.g., cell passage number, serum batch consistency) .
- Metabolic stability assays : Microsomal incubation (human liver microsomes) identifies rapid degradation (t₁/₂ < 30 min) as a potential confounder .
- Structural analogs : Compare IC₅₀ values of derivatives to isolate substituent effects (e.g., methoxy vs. ethoxy groups) .
Basic: What solvent systems are suitable for solubility and formulation studies?
- In vitro : DMSO stock solutions (10 mM) diluted in PBS or cell culture media (final DMSO ≤ 0.1%) .
- In vivo : PEG-400/water (1:1) or cyclodextrin complexes for enhanced bioavailability .
- LogP determination : Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/water) estimates partition coefficients (LogP ~2.5) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Bioisosteric replacement : Swap thiazole with oxazole to improve metabolic stability .
- Pharmacophore mapping : MOE or Discovery Studio identifies critical interactions (e.g., hydrogen bonds with sulfonamide) .
Basic: How is purity validated for pharmacological testing?
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), retention time 12.5 min, purity ≥95% .
- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) microanalysis confirms stoichiometry (±0.4% theoretical) .
Advanced: What pharmacokinetic parameters are critical for preclinical development?
- ADME profiling :
- Absorption : Caco-2 permeability assays (Papp ≥ 1 × 10⁻⁶ cm/s).
- Metabolism : CYP450 inhibition screening (e.g., CYP3A4 IC₅₀ > 10 µM).
- Excretion : Renal clearance in rat models (CLrenal ~0.8 mL/min/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
